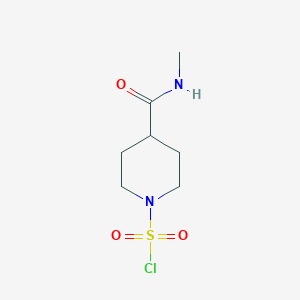

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(methylcarbamoyl)piperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O3S/c1-9-7(11)6-2-4-10(5-3-6)14(8,12)13/h6H,2-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFHIEVMQRLYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride

Topic: Molecular Weight and Formula of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (CAS: 1250714-53-4) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceutical agents.[1] Functioning as a high-reactivity electrophile, this compound allows for the introduction of a piperidine-4-carboxamide motif into molecular scaffolds via sulfonyl-group coupling. Its structural duality—combining a reactive sulfonyl chloride head with a stable methylcarbamoyl tail—makes it a critical intermediate for developing G-protein coupled receptor (GPCR) modulators and enzyme inhibitors.

Physicochemical Profile

The following data establishes the core identity and physical parameters of the molecule. Researchers should use these values for stoichiometric calculations and analytical verification.

Table 1: Molecular Specifications

| Parameter | Value |

| Chemical Name | 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride |

| CAS Number | 1250714-53-4 |

| Molecular Formula | C₇H₁₃ClN₂O₃S |

| Molecular Weight | 240.71 g/mol |

| SMILES | CNC(=O)C1CCN(CC1)S(=O)(=O)Cl |

| Physical State | White to off-white solid (typically) or viscous oil depending on purity |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

| Stability | Moisture sensitive; hydrolyzes to sulfonic acid and HCl |

Structural Analysis

The molecule features a piperidine ring in a chair conformation. The nitrogen at position 1 is functionalized with a sulfonyl chloride group (-SO₂Cl) , creating a tetrahedral geometry around the sulfur atom that is highly susceptible to nucleophilic attack. At the 4-position, the methylcarbamoyl group (-CONHCH₃) extends equatorially to minimize 1,3-diaxial interactions, providing a stable amide linkage that generally survives standard sulfonylation conditions.

Synthesis & Manufacturing Workflow

The synthesis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride typically proceeds via the chlorosulfonylation of the corresponding secondary amine precursor. This process requires strict anhydrous conditions to prevent the hydrolysis of the highly reactive sulfonyl chloride product.

Core Synthetic Route

Precursor:

Diagram 1: Synthesis Workflow

Caption: Step-by-step chlorosulfonylation pathway converting the secondary amine to the sulfonyl chloride.

[2]

Reactivity & Applications

This compound is a "warhead" for installing the piperidine-sulfonamide moiety. The sulfonyl chloride group is hard and electrophilic, reacting preferentially with primary and secondary amines (to form sulfonamides) or alcohols (to form sulfonates).

Mechanistic Insight: Sulfonylation

The reaction follows an associative

Diagram 2: Sulfonamide Coupling Mechanism

Caption: Mechanism of nucleophilic attack by an amine (R-NH2) on the sulfonyl chloride center.

Experimental Protocols

Standard Operating Procedure: Amine Coupling

Objective: Synthesize a sulfonamide derivative from 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride.

-

Preparation :

-

Dissolve 1.0 equivalent of the Target Amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add 1.2–1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

-

Cool the solution to 0°C under an inert atmosphere (

or Ar).

-

-

Addition :

-

Dissolve 1.1 equivalents of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride in a minimal volume of the same solvent.

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes. Causality: Slow addition prevents exotherms and minimizes side reactions.

-

-

Reaction & Monitoring :

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation Step : Check reaction progress via TLC (solvent system: 5% MeOH in DCM). The sulfonyl chloride spot (high Rf) should disappear, and a new polar spot (sulfonamide) should appear.

-

-

Workup :

-

Dilute with DCM and wash sequentially with:

-

1M HCl (to remove unreacted amine/base).

-

Saturated

(to neutralize acid). -

Brine.

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Handling & Safety

-

Corrosivity : Sulfonyl chlorides are corrosive and lachrymators. They generate HCl gas upon contact with moisture.

-

Storage : Store at 2–8°C under inert gas. Containers must be tightly sealed to prevent hydrolysis.

-

PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

National Institutes of Health (NIH) . (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]

Sources

Technical Guide: 4-(Methylcarbamoyl)piperidine-1-sulfonyl Chloride in Drug Discovery

This technical guide details the applications, synthetic utility, and experimental protocols for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (CAS: 1250714-53-4). It is designed for medicinal chemists and process scientists focusing on fragment-based drug discovery (FBDD) and the optimization of pharmacokinetic profiles.

Executive Summary & Chemical Profile

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a bifunctional reagents used primarily to introduce the 4-(methylcarbamoyl)piperidine motif into small molecule scaffolds via sulfonamide linkage. This moiety is a "privileged structure" in medicinal chemistry, particularly valuable for:

-

Solubility Enhancement: The piperidine ring disrupts planarity, while the methylcarbamoyl (amide) group provides a hydrogen bond donor/acceptor pair, improving aqueous solubility compared to flat aromatic systems.

-

Metabolic Stability: Replacing labile urea or ester linkers with sulfonamides often extends half-life (

) in microsomal stability assays. -

Target Class Applicability: Highly relevant in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , GPCR ligands, and enzyme inhibitors where a distinct "left-hand side" hydrophobic/polar balance is required.

Chemical Attributes Table

| Attribute | Specification |

| CAS Number | 1250714-53-4 |

| Molecular Formula | |

| Molecular Weight | 240.71 g/mol |

| Electrophile | Sulfonyl Chloride ( |

| Functional Motif | |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive |

Mechanistic Applications in Medicinal Chemistry[2][3][4][5][6]

The sEH Inhibitor Transition (Urea to Sulfonamide)

A primary application of this reagent is in the optimization of Soluble Epoxide Hydrolase (sEH) inhibitors. Early generation sEH inhibitors (e.g., AUDA, CUDA) utilized urea linkages which suffered from poor solubility and rapid metabolism.

The 4-(methylcarbamoyl)piperidine-1-sulfonyl fragment serves as a bioisostere for the "left-hand side" of these inhibitors.

-

Mechanism: The sulfonyl group mimics the transition state geometry required for the hydrolase active site.

-

Advantage: The piperidine ring fits into the hydrophobic pocket of sEH, while the amide extension (methylcarbamoyl) engages in hydrogen bonding with Asp335 or Tyr383 residues, enhancing potency while improving DMPK properties.

Fragment-Based Library Generation

Due to the high reactivity of the sulfonyl chloride group, this reagent is ideal for Parallel Medicinal Chemistry (PMC) . It can be reacted with a diverse array of primary and secondary amines to rapidly generate a library of sulfonamides for High-Throughput Screening (HTS).

Graph 1: Pharmacophore Assembly & Library Logic The following diagram illustrates how the reagent acts as a "Linker-Fragment" donor.

Caption: Logical flow of sulfonamide library generation using the reagent as a scaffold donor.

Experimental Protocols

Standard Sulfonylation Protocol

Objective: Coupling 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride with a primary amine (e.g., an aniline or benzylamine derivative).

Reagents:

-

Reagent A: 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (1.0 equiv)

-

Reagent B: Target Amine (1.0 – 1.1 equiv)

-

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous) or THF.

-

Catalyst (Optional): DMAP (0.1 equiv) if the amine is unreactive.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL/mmol).

-

Base Addition: Add DIPEA (2.5 mmol) to the amine solution. Cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Dissolve 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (1.0 mmol) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Note: Slow addition prevents exotherms and minimizes side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 204 Da).

-

Workup:

-

Quench with saturated

solution.[1] -

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (typically MeOH/DCM gradients due to the polarity of the amide).

Troubleshooting Low Yields

If the amine is sterically hindered or electron-deficient:

-

Switch Solvent: Use Pyridine as both solvent and base.

-

Temperature: Heat to 40–60°C in THF.

-

Activation: Use microwave irradiation (Caution: Sulfonyl chlorides are thermally sensitive; do not exceed 80°C).

Synthetic Workflow Visualization

The following diagram details the decision tree for synthesizing sEH inhibitors using this reagent.

Caption: Decision tree for synthesizing sulfonamides using 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride.

Stability & Handling (Safety)

-

Hydrolysis Risk: Sulfonyl chlorides are prone to hydrolysis, forming the corresponding sulfonic acid (

), which is unreactive toward amines.-

Verification: Check

NMR before use. The

-

-

Corrosivity: The reagent generates HCl upon reaction (or hydrolysis). Always handle in a fume hood.

-

Storage: Long-term storage requires sealing under inert gas at 4°C. If the solid turns into a gum/oil, it has likely decomposed.

References

-

Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry.

-

Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

-

Gomez, G., et al. (2012). "Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters.

- Blunt, C. E., et al. (2023). "Late-Stage Sulfonylation of Amines." Organic Process Research & Development. (General methodology reference).

Sources

SMILES string and InChIKey for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride

Chemical Identity & Structural Characterization[1][2][3][4]

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of sulfonamide-based libraries. It features a piperidine core functionalized with a reactive sulfonyl chloride group at the nitrogen (N1) position and a methylamide moiety at the C4 position.

Core Identifiers

| Property | Specification |

| CAS Number | 1250714-53-4 |

| IUPAC Name | 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride |

| Molecular Formula | C |

| Molecular Weight | 240.71 g/mol |

| SMILES | CNC(=O)C1CCN(CC1)S(=O)(=O)Cl |

| InChIKey | ZVFHIEVMQRLYMF-UHFFFAOYSA-N |

| Physical State | Solid (typically off-white to pale yellow) or oil depending on purity |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

Synthesis Methodology

The synthesis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride typically follows a chlorosulfonylation pathway. As a Senior Application Scientist, I recommend the direct reaction of the secondary amine precursor with sulfuryl chloride (

Retrosynthetic Analysis

The molecule is disconnected at the N-S bond. The precursor is N-methylpiperidine-4-carboxamide (N-methylisonipecotamide), which is commercially available or easily synthesized from isonipecotic acid esters.

Experimental Protocol

Reagents:

-

Precursor: N-methylpiperidine-4-carboxamide (1.0 equiv)

-

Reagent: Sulfuryl chloride (

) (1.1–1.2 equiv) -

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add the precursor (N-methylpiperidine-4-carboxamide) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add TEA (1.2 equiv) and cool the reaction mixture to -78°C or -10°C . Note: Lower temperatures favor the kinetic sulfonyl chloride product over the thermodynamic sulfamide dimer.

-

Chlorosulfonylation: Add a solution of Sulfuryl chloride (1.1 equiv) in DCM dropwise over 30 minutes. The slow addition is critical to prevent localized excesses that lead to dimerization.

-

Reaction: Allow the mixture to warm to 0°C and stir for 1–2 hours. Monitor by TLC (convert an aliquot to a methyl sulfonamide using MeOH/TEA to check completion, as the chloride is unstable on silica).

-

Workup: Dilute with cold DCM. Wash rapidly with ice-cold 0.5 M HCl (to remove amine salts) followed by cold brine.

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo at <30°C. The product is often used immediately in the next step due to instability.

Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the secondary amine to the sulfonyl chloride.

Caption: Synthetic pathway for the chlorosulfonylation of the piperidine precursor.

Applications in Drug Discovery[4][5][6]

This compound serves as a "warhead" or linker in medicinal chemistry. Its primary utility lies in generating sulfonamides , a privileged scaffold in pharmacology (e.g., diuretics, carbonic anhydrase inhibitors, HIV protease inhibitors).

Sulfonamide Library Generation

The sulfonyl chloride reacts with diverse amines (

General Coupling Protocol:

-

Dissolve 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (1.0 equiv) in DCM or THF.

-

Add the target amine (1.1 equiv) and Pyridine (2.0 equiv).

-

Stir at Room Temperature for 4–12 hours.

-

Purify via preparative HPLC or silica chromatography.

Mechanistic Insight

The reaction proceeds via an

Caption: Mechanism of sulfonamide formation via nucleophilic attack on the sulfonyl sulfur.

Handling, Safety & Storage (E-E-A-T)

As a reactive electrophile, this compound requires strict handling protocols to maintain integrity and ensure safety.

Stability Profile

-

Moisture Sensitivity: High. Hydrolyzes rapidly to the corresponding sulfonic acid (

) and HCl gas upon contact with water or humid air. -

Thermal Stability: Moderate. Decomposes at elevated temperatures (>60°C).

Safety Protocols

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Work in a fume hood.

-

Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly sealed.

Quality Control (QC)

To validate the reagent before use, perform a Derivatization Check :

-

Take a small aliquot (~5 mg).

-

React with excess Morpholine in DCM.

-

Run LC-MS.

-

Pass Criteria: Observation of the morpholine-sulfonamide adduct mass; absence of sulfonic acid peak.

References

-

ChemSRC . (2025). 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride - CAS 1250714-53-4. Retrieved from [Link]

-

PubChem . (2025).[1] Compound Summary: Piperidine-1-sulfonyl chloride derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

General procedure for nucleophilic attack on piperidine sulfonyl chlorides

Abstract & Strategic Context

Piperidine sulfonyl chlorides are critical electrophilic building blocks in medicinal chemistry, widely used to synthesize sulfonamide-based libraries targeting GPCRs, ion channels, and enzymes (e.g., carbonic anhydrase inhibitors).

This guide addresses the two distinct structural classes of this reagent:

-

Piperidine-1-sulfonyl chloride (Sulfamoyl chlorides): The sulfonyl group is attached to the nitrogen. These are generally stable but less reactive than aryl sulfonyl chlorides.

-

Piperidine-

-sulfonyl chloride (Aliphatic sulfonyl chlorides): The sulfonyl group is attached to a ring carbon (typically C3 or C4). These are highly reactive and prone to a specific side reaction—sulfene elimination —which requires precise temperature and base control to avoid yield loss.

Chemical Mechanism & Causality

To optimize yield, one must understand the competing mechanisms.

The Primary Pathway: Nucleophilic Substitution ( -like)

The desired reaction involves the nucleophilic attack of an amine (

-

Step 1 (Association): The amine attacks the sulfur, forming a trigonal bipyramidal intermediate.

-

Step 2 (Elimination): The chloride ion is expelled.

-

Base Role: The base (TEA, DIPEA, or Pyridine) acts as a proton sponge to neutralize the HCl byproduct, driving the equilibrium forward.

The "Hidden" Trap: Sulfene Elimination (Aliphatic Only)

For C-substituted piperidine sulfonyl chlorides (e.g., Piperidine-4-sulfonyl chloride), a competing pathway exists if the base is too strong or the temperature too high.

-

Mechanism: The base abstracts an acidic proton from the

-carbon (adjacent to the sulfur), eliminating -

Consequence: This intermediate can dimerize, oligomerize, or react non-selectively, leading to "tar" and low yields.

-

Mitigation: Use milder bases (e.g., Pyridine,

) and maintain temperatures

Visualization: Mechanistic & Experimental Workflows

Figure 1: Decision Logic for Protocol Selection

Caption: Logic flow for selecting the optimal sulfonylation protocol based on substrate stability and nucleophile reactivity.

Detailed Experimental Protocols

Protocol A: Standard Anhydrous Synthesis (The "Workhorse")

Best for: Primary/Secondary amines reacting with Piperidine-1-sulfonyl chloride.

Reagents:

-

Piperidine Sulfonyl Chloride (1.0 equiv)

-

Amine Nucleophile (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step:

-

Preparation: Dissolve the Amine and Base (TEA) in anhydrous DCM (

concentration) in a round-bottom flask under Nitrogen/Argon. -

Cooling: Cool the solution to

using an ice bath. Critical for C-substituted substrates to prevent sulfene formation. -

Addition: Dissolve the Piperidine Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Dropwise addition prevents localized "hot spots" of high concentration that favor side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS.

-

Quench & Workup:

-

Dilute with DCM.

-

Wash with

(to remove unreacted amine/base). -

Wash with Sat.

(to remove hydrolyzed sulfonic acid byproducts). -

Dry over

, filter, and concentrate.

-

Protocol B: Catalytic Activation for Weak Nucleophiles

Best for: Anilines, sterically hindered amines, or electron-deficient amines.

Reagents:

-

Solvent: Pyridine (acts as both solvent and base) OR DCM with Pyridine (2.0 equiv).

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).

Step-by-Step:

-

Dissolve the Amine in Pyridine (or DCM/Pyridine mixture).

-

Add DMAP (10 mol%).

-

Add the Sulfonyl Chloride at

.[8] -

Heat to

if conversion is low after 2 hours. -

Workup: Requires rigorous acidic washing (e.g.,

or

Data & Optimization Guide

Table 1: Solvent & Base Compatibility Matrix

| Variable | Recommendation | Context / Causality |

| Solvent | DCM (Dichloromethane) | Standard. Excellent solubility for organic amines. Easy workup. |

| THF (Tetrahydrofuran) | Use if the amine is polar or if the sulfonyl chloride is a solid that resists DCM solubility. | |

| Water/Dioxane | Only for Schotten-Baumann (Protocol C). Good for amino acids. | |

| Base | TEA / DIPEA | Standard for Protocol A. DIPEA is preferred if the amine is hindered. |

| Pyridine | Essential for weak nucleophiles. Avoid with C-substituted chlorides if high heat is needed (sulfene risk). | |

| Mild inorganic base. Best for preventing sulfene elimination in sensitive aliphatic substrates. |

Table 2: Troubleshooting Common Failures

| Observation | Diagnosis | Corrective Action |

| Low Yield + "Tar" | Sulfene formation (polymerization). | Switch to Protocol C (Schotten-Baumann) or keep temp strictly |

| Starting Material Remains | Hydrolysis of Sulfonyl Chloride. | Ensure solvents are anhydrous . Sulfonyl chlorides hydrolyze rapidly in wet solvents. |

| Product is Water Soluble | Loss during aqueous workup. | Do not wash with water. Evaporate solvent and purify directly via Flash Chromatography or Prep-HPLC. |

Safety & Handling (Critical)

-

Lachrymators: Piperidine sulfonyl chlorides can be severe lachrymators (tear-inducing). Always handle in a fume hood.

-

Pressure Build-up: The reaction generates HCl (neutralized by base). If the scale is large (>10g), ensure the vessel is vented through a drying tube to prevent pressure accumulation.

-

Corrosivity: Direct contact causes severe skin burns. Double-glove (Nitrile) is recommended.

References

-

Mechanism of Sulfonylation

-

Sulfene Intermediates (Aliphatic Sulfonyl Chlorides)

-

Catalysis with DMAP

- Title: 4-Dimethylaminopyridine (DMAP)

- Source:Angewandte Chemie Intern

-

URL:[Link]

-

General Protocol Validation (Schotten-Baumann)

- Title: Synthesis of Sulfonamides via Schotten-Baumann Conditions.

- Source:Organic Syntheses

-

URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. d-nb.info [d-nb.info]

- 3. cbijournal.com [cbijournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwo.scholaris.ca [uwo.scholaris.ca]

- 6. peptide.com [peptide.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 10. Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing hydrolysis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride during reaction

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Synthetic Applications

Welcome to the technical support center for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride. As Senior Application Scientists, we understand the unique challenges this highly reactive sulfonylating agent presents. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with the in-depth technical knowledge and practical, field-proven protocols necessary to ensure the success of your experiments. Our focus is on mitigating the primary failure mode for this reagent: hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide formation reaction with 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is giving very low yields. What is the most likely cause?

Low or inconsistent yields are most commonly due to the premature hydrolysis of the 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride. This compound is highly electrophilic and will readily react with even trace amounts of water present in your reaction setup. This hydrolysis reaction produces the corresponding sulfonic acid, which is unreactive towards your desired amine nucleophile and can complicate purification.

To diagnose this issue, we recommend running a quick TLC or LC-MS analysis of your crude reaction mixture. The presence of a polar, UV-active spot or a mass peak corresponding to 4-(methylcarbamoyl)piperidine-1-sulfonic acid is a strong indicator of hydrolysis.

Q2: What is the chemical mechanism of hydrolysis for this sulfonyl chloride, and how does understanding it help me prevent it?

Understanding the mechanism is key to effective prevention. The hydrolysis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride proceeds through a nucleophilic attack by water on the highly electrophilic sulfur atom of the sulfonyl chloride group. This is typically an SN2-like process.

Caption: Mechanism of Sulfonyl Chloride Hydrolysis.

By understanding that water is the reactant, you can appreciate why every component of your reaction—solvents, reagents, glassware, and atmosphere—must be scrupulously dry.

Troubleshooting Guide: Proactive Prevention of Hydrolysis

This section provides actionable protocols to minimize the risk of hydrolysis from the moment you receive the reagent to the final workup.

Problem: I suspect my stored 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride has already degraded.

Solution: Proper Storage and Handling

This reagent is sensitive to atmospheric moisture. Proper storage is non-negotiable for maintaining its integrity.

-

Upon Receipt: Inspect the packaging. Do not use if the seal is compromised.

-

Storage Conditions: Store the container in a desiccator, preferably within a freezer at -20°C to slow down any potential degradation pathways. The desiccator should contain a fresh, active desiccant like Drierite® or silica gel.

-

Inert Atmosphere: For long-term storage or after opening, consider transferring the reagent inside a glovebox into smaller, single-use vials under an argon or nitrogen atmosphere. This prevents repeated exposure of the entire batch to ambient air.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Reduces the rate of decomposition. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents exposure to atmospheric moisture. |

| Container | Tightly sealed, amber glass vial | Protects from light and moisture ingress. |

| Location | Desiccator | Provides an additional layer of protection from moisture. |

Problem: How do I set up my reaction to be completely anhydrous?

Solution: Rigorous Anhydrous Reaction Technique

The key to success is creating a reaction environment that is free of water. This requires careful preparation of all components.

Optimizing reaction temperature for piperidine sulfonyl chloride stability

Topic: Piperidine-1-Sulfonyl Chloride (PSC)

Welcome to the Reagent Optimization Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below is a comprehensive technical guide designed to stabilize your workflows involving Piperidine-1-Sulfonyl Chloride (PSC). This compound is a critical electrophile in medicinal chemistry, particularly for sulfonamide synthesis, but it possesses a "thermal cliff"—a specific temperature threshold beyond which it rapidly degrades into useless tar and sulfur dioxide.

Part 1: The Thermal "Goldilocks" Zone

Core Directive: You must treat temperature not just as a reaction parameter, but as a stability switch.

PSC is synthesized via the electrophilic attack of sulfuryl chloride (

-

Desulfonylation: The

bond cleaves, releasing -

Hydrolysis: Even trace moisture becomes hyper-reactive at higher temperatures, converting your chloride to the non-reactive sulfonic acid (

).

Optimization Data Table

The following table summarizes the stability profile of PSC based on thermodynamic behaviors of secondary amine sulfonyl chlorides.

| Operational Phase | Optimal Temperature | Critical Limit ( | Consequence of Exceeding |

| Reagent Addition | -20°C to -5°C | > 0°C | Runaway exotherm; immediate charring. |

| Reaction Maintenance | -5°C to 0°C | > 25°C | Formation of chlorinated impurities; color change (yellow |

| Quenching (Workup) | < 10°C | > 20°C | Rapid hydrolysis to piperidine-1-sulfonic acid. |

| Distillation (Purification) | 105°C @ 1 mmHg | > 120°C (Atmospheric) | Explosive decomposition; polymerization. |

| Long-term Storage | -20°C | > 4°C | Slow release of HCl gas; pressure buildup in vials. |

Part 2: Troubleshooting & FAQs

Direct answers to your experimental failures.

Q1: My reaction mixture turned black and tarry within minutes of adding sulfuryl chloride. What happened?

Diagnosis: Thermal Runaway / Radical Decomposition.

The Mechanism: You likely added the reagent too fast or without adequate cooling. The reaction of piperidine with

-

Pre-cool the amine solution to -20°C.

-

Dilute the sulfuryl chloride in DCM (1:1 ratio) before addition to act as a heat sink.

-

Monitor Internal Temp: Never trust the bath temperature. Use an internal probe.

Q2: I obtained a solid, but it’s water-soluble and acidic. NMR shows no product.

Diagnosis: Hydrolysis (Formation of Sulfonic Acid). The Mechanism: Sulfonyl chlorides are moisture sensitive. If you quenched the reaction with water while the mixture was still warm (>20°C), or if your solvent was "wet," the water attacked the sulfur center, displacing the chloride. The Fix:

-

Quench Cold: Pour the reaction mixture into ice water (not water into the mixture) to keep the temp < 5°C.

-

Phase Separation: Extract immediately into an organic solvent (DCM or EtOAc) and dry over

. Do not let it sit in the aqueous phase.

Q3: The bottle of PSC I bought last month is pressurized and fuming. Is it safe?

Diagnosis: Storage Decomposition. The Mechanism: Moisture ingress has triggered slow hydrolysis, releasing HCl gas. The pressure buildup is dangerous. The Fix:

-

Vent Carefully: In a fume hood, carefully relieve the pressure.

-

Purify or Discard: If it is a dark brown liquid, discard it. If it is slightly yellow, you may be able to redistill it under vacuum (see protocol below), but the titer is likely compromised.

Part 3: Visualization of Stability Pathways

The following diagram illustrates the kinetic competition between successful synthesis and the two primary failure modes (Decomposition and Hydrolysis).

Figure 1: Kinetic pathways of Piperidine-1-Sulfonyl Chloride synthesis. Green paths indicate optimal control; red paths indicate failure modes driven by thermal excess.

Part 4: Validated Experimental Protocol

Standard Operating Procedure (SOP) for High-Stability Synthesis.

Objective: Synthesize Piperidine-1-Sulfonyl Chloride with >95% purity by managing the thermal profile.

Reagents:

-

Piperidine (1.0 equiv)

-

Sulfuryl Chloride (

) (1.0 equiv)[1] -

Triethylamine (1.1 equiv) - Optional scavenger, but careful with exotherms.

-

Dichloromethane (DCM) - Anhydrous.

Step-by-Step Methodology:

-

System Setup:

-

Flame-dry a 3-neck round bottom flask.

-

Equip with an internal thermometer, addition funnel, and nitrogen inlet.

-

Charge with DCM and Sulfuryl Chloride.[1]

-

Cool to -20°C using a dry ice/acetone bath.

-

-

Controlled Addition (The Critical Step):

-

Mix Piperidine with an equal volume of DCM in the addition funnel.

-

Add the amine solution dropwise .[1]

-

Constraint: The internal temperature must NOT exceed -5°C. If it does, stop addition and allow to recool.

-

Note: You will observe the formation of piperidine hydrochloride salts if no base is used, or triethylamine salts if base is used. This is normal.

-

-

Reaction Maintenance:

-

Once addition is complete, allow the mixture to warm to 0°C (ice bath).

-

Stir for 2 hours. Do not reflux.

-

-

Quenching & Isolation:

-

Pour the reaction mixture onto crushed ice .

-

Separate the organic layer immediately.

-

Wash with cold 1N HCl (to remove unreacted amine) and then cold brine.

-

Dry over Anhydrous

.[1]

-

-

Purification (Distillation):

-

Concentrate the solvent under reduced pressure (Rotovap bath < 30°C).

-

Perform vacuum distillation.

-

Target: Collect fraction boiling at 105°C / 1 mmHg .

-

Warning: Do not attempt atmospheric distillation; the compound will decompose.

-

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11298344, Piperidine-1-sulfonyl chloride. [Link]

-

Cross, P. E., et al. Process for the preparation of sulfonyl chlorides.[2] U.S. Patent 7,902,203.[1] (Describes low-temperature chlorosulfonation protocols).

-

Organic Syntheses. General procedures for Sulfonyl Chloride synthesis via Chlorosulfonic acid. (Adapted for secondary amines). [Link]

Sources

Minimizing side reactions when using 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride

Technical Support Center: Optimization of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride

Reagent ID: 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride Functional Class: Sulfamoyl Chloride (Chlorosulfonyl Amide) Primary Application: Synthesis of piperidine-containing sulfonamides/sulfamides.

Executive Summary: The Reagent Profile

You are working with a sulfamoyl chloride , not a standard aryl sulfonyl chloride (like Tosyl-Cl). This distinction is critical. The nitrogen atom within the piperidine ring donates electron density into the sulfonyl group, rendering the sulfur atom less electrophilic than in benzenesulfonyl chlorides.

Implications for Your Protocol:

-

Reactivity: Expect sluggish reaction rates with poor nucleophiles (anilines, electron-deficient amines).

-

Catalysis: You may require nucleophilic catalysis (e.g., DMAP) to drive the reaction to completion.[1]

-

Hydrolysis Risk: While less reactive toward amines, the reagent remains highly susceptible to hydrolysis, which is often faster than the desired amidation if moisture is present.

Module 1: Pre-Reaction Integrity (Storage & Handling)

Current Status: Is your solid sticky or clumping?

-

Diagnosis: Partial hydrolysis has occurred. The byproduct is the corresponding sulfonic acid (sulfamic acid derivative) and HCl. The HCl further catalyzes degradation.

-

Action: If the solid is not free-flowing white/off-white powder, repurify or discard.

Storage Protocol:

-

Temperature:

(Long term). -

Atmosphere: Store under Argon/Nitrogen.

-

Desiccation: Mandatory. The 4-methylcarbamoyl moiety (secondary amide) is capable of hydrogen bonding, making the solid hygroscopic. Absorbed water will destroy the sulfonyl chloride functionality immediately upon dissolution.

Module 2: The "Golden Path" Reaction Protocol

To minimize side reactions (hydrolysis, dimerization, regioselectivity issues), adhere to this optimized workflow.

Solvent & Base Selection Matrix

| Component | Recommendation | Technical Rationale |

| Solvent | Anhydrous DCM or THF | DCM: Excellent solubility for the reagent; easy workup. THF: Good for polar substrates; must be peroxide-free and dry. Avoid: Alcohols (forms sulfonate esters), DMF (can decompose sulfonyl chlorides at high temp). |

| Base | DIPEA (Hünig's Base) | Preferred. Non-nucleophilic due to steric bulk.[2] Scavenges HCl efficiently without competing for the electrophile. |

| Alt. Base | Triethylamine (TEA) | Acceptable. Cheaper, but can occasionally act as a nucleophile to form quaternary ammonium salts (less likely with sulfonyl chlorides, but possible). |

| Catalyst | DMAP (5-10 mol%) | Critical for Sulfamoyl Chlorides. Forms a reactive N-sulfonylpyridinium intermediate that accelerates attack by the amine nucleophile, outcompeting hydrolysis. |

Step-by-Step Execution

-

Drying: Flame-dry glassware and cool under

. -

Solvation: Dissolve the Amine Nucleophile (1.0 equiv) and DIPEA (1.2–1.5 equiv) in Anhydrous DCM.

-

Catalysis: Add DMAP (0.05 equiv) if the amine is secondary or aromatic.

-

Temperature Control: Cool mixture to

.-

Why? Although the reagent is sluggish, mixing is exothermic. Heat promotes hydrolysis over amidation.

-

-

Addition: Add 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (1.1 equiv) portion-wise or as a solution in DCM.

-

Equilibration: Stir at

for 30 mins, then allow to warm to Room Temperature . -

Monitoring: Check LCMS/TLC. If starting amine persists after 4 hours, heat to

(refluxing DCM).

Module 3: Troubleshooting & FAQs

Q1: I see a major impurity with Mass = [M+17] or [M-18] relative to the reagent. What is it?

Answer: This is the Sulfonic Acid (Hydrolysis Product).

-

Cause: Wet solvent or wet amine.

-

Fix: The reaction of water with the sulfonyl chloride is competitive. You must dry your amine (azeotrope with toluene) if it is a salt or hygroscopic. Increase reagent equivalents to 1.5x to compensate.

Q2: The reaction is stalled at 50% conversion. Should I add more base?

Answer: No, add DMAP .

-

Reasoning: The reagent is a sulfamoyl chloride.[3][4] The nitrogen lone pair in the piperidine ring stabilizes the S-Cl bond, making it a poor electrophile. Adding more DIPEA won't help. Adding 10 mol% DMAP creates a "super-active" intermediate that reacts rapidly with your amine.

Q3: Can I use Pyridine as the solvent?

Answer: Yes, but with caveats.

-

Pros: Pyridine acts as both solvent and catalyst.[2]

-

Cons: Removing pyridine requires acidic washes (CuSO4 or HCl), which might hydrolyze your newly formed sulfonamide if the workup is too harsh. It is also difficult to remove completely, interfering with NMR. Recommendation: Use DCM with catalytic DMAP instead.

Q4: Is the amide group at position 4 stable?

Answer: Generally, yes.

-

Risk: If you use strong bases (NaH, KOtBu), you will deprotonate the methylcarbamoyl nitrogen (

). This anion could react with the sulfonyl chloride of another molecule (dimerization). -

Prevention: Stick to organic amine bases (DIPEA, TEA) which are too weak to deprotonate the amide.

Module 4: Visualization of Logic

Workflow: Reaction Optimization

Caption: Decision logic for optimizing reaction conditions based on nucleophile reactivity and solvent integrity.

Troubleshooting: Impurity Identification

Caption: Root cause analysis for common side reactions observed during sulfonylation.

References

-

Reactivity of Sulfamoyl Chlorides

-

Hydrolysis Kinetics

- Kinetics and Mechanism of Hydrolysis of Sulfonyl Chlorides. Gnedin, B. G., et al. J. Org. Chem. USSR1988, 24, 4.

-

DMAP Catalysis Mechanism

-

Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).[6] Berry, D. J., et al. Chem. Rev.2004 , 104, 2303.

-

-

General Sulfonylation Protocols

-

Practical Synthesis of Sulfonamides. BenchChem Technical Guides.[7]

-

Sources

- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bdmaee.net [bdmaee.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Technical Support Center: Purification of Moisture-Sensitive Sulfonyl Chlorides

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization, Isolation, and Purification of R-SO₂Cl Intermediates

Introduction: The "Ticking Clock" of Sulfonyl Chlorides

Sulfonyl chlorides are the "primadonnas" of electrophiles. They are essential for sulfonamide and sulfonate ester synthesis but are plagued by two primary instability modes: Hydrolysis (reaction with ambient moisture to form sulfonic acids) and Thermal Desulfonylation (loss of SO₂ to form aryl/alkyl chlorides).

This guide treats your purification process not as a recipe, but as a race against entropy. Success depends on controlling Temperature , Time , and pH .

Troubleshooting Module: The "Emergency Room"

Use this module to diagnose visible failures in your crude material.

| Symptom | Diagnosis | Immediate Action (The "Fix") |

| White Precipitate in non-polar solvent | Hydrolysis. The product has reverted to sulfonic acid ( | Do not filter and discard! The solid is the impurity. Filter the solution away from the solid; your product is in the filtrate. |

| Yellow/Green Gas or fuming | Thermal Decomposition. The compound is ejecting | Cool immediately. Store at -20°C. If distilling, lower the bath temperature and improve vacuum (<0.5 mmHg). |

| Product "Stuck" on Column | Silica Degradation. The acidity of silica ( | Flush the column with 100% EtOAc to recover material, then switch to Protocol C (Fast Filtration) or neutralize silica with 1% |

| Oily Sludge (cannot crystallize) | Impurity Eutectic. Residual solvent or mixed anhydrides are preventing lattice formation. | The "Hexane Trituration": Dissolve in minimal |

Experimental Protocols: The "Operating Theatre"

Protocol A: The "Ice-Strike" Aqueous Workup

Use this for crude isolation when the reaction solvent is immiscible with water (e.g., DCM, EtOAc).

The Logic: Hydrolysis is a second-order reaction dependent on water concentration and temperature. By dropping the temperature to 0°C, we retard the rate of hydrolysis long enough to remove the salts.

-

Preparation: Pre-cool all wash buffers (Water, Brine, Sat.

) to 0°C in an ice bath. -

Quench: Pour the reaction mixture onto cracked ice (not liquid water). Stir vigorously for <5 minutes.

-

Phase Separation: Transfer to a separatory funnel immediately.

-

The "3-Minute Drill":

-

Wash 1: Cold Water (removes inorganic salts).

-

Wash 2: Cold Sat.

(neutralizes adventitious acid; skip if product is base-sensitive).[1] -

Wash 3: Cold Brine (breaks emulsions, pulls water out of organic layer).

-

-

Drying: Drain organic layer onto a pad of anhydrous

(faster kinetic drying than -

Concentration: Filter and concentrate on a rotovap with a bath temp <30°C .

Protocol B: The "Rescue" Reflux (Chemical Polish)

Use this if your crude contains significant sulfonic acid (confirmed by NMR/TLC).

The Logic: You cannot separate sulfonic acid from sulfonyl chloride easily by crystallization. Instead, chemically revert the acid back to the chloride using Thionyl Chloride (

-

Dissolve the crude mixture (containing the acid impurity) in neat

(approx. 2-3 equivalents relative to the acid). -

Add a catalytic drop of DMF (forms the Vilsmeier-Haack reagent, accelerating the conversion).

-

Reflux at 60°C for 1-2 hours under

. -

Vacuum Strip: Remove excess

under high vacuum. To ensure complete removal, add dry Toluene and strip again (azeotropic removal). -

Proceed to Protocol C (Recrystallization).

Protocol C: Anhydrous Recrystallization

The Gold Standard for solid sulfonyl chlorides.

Solvent Selection Table:

| Solvent System | Suitability | Notes |

|---|

| Hexane /

Workflow:

-

Dissolve crude solid in the minimum amount of "Good Solvent" (e.g., DCM or Toluene) at slightly elevated temp (30-40°C).

-

Filter rapidly through a glass frit (remove physical dust/salts).

-

Add "Poor Solvent" (Hexane/Pentane) until cloudiness persists.

-

Heat gently to clarify, then wrap flask in foil and let stand at RT, then -20°C.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude reaction mixtures.

Caption: Decision matrix for selecting the appropriate purification pathway based on physical state and impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use Flash Chromatography? A: Proceed with extreme caution. Standard silica gel contains surface hydroxyls and adsorbed water that hydrolyze sulfonyl chlorides.

-

Recommendation: Use a "Flash Filtration" rather than a full column. Use a short pad of silica, elute rapidly with non-polar solvents (Hexane/EtOAc 9:1), and collect fractions immediately.

-

Modification: Some chemists treat silica with 1% Triethylamine to neutralize acidity, but this carries a risk: highly reactive sulfonyl chlorides can react with the amine to form sulfonamides or sulfenes [1].

Q: How do I store these compounds for long periods? A: Moisture is the enemy.

-

Flush the vial with Argon/Nitrogen.

-

Seal with Parafilm or electrical tape.

-

Store at 4°C or -20°C .

-

The "Desiccator Trick": Store the vial inside a secondary jar containing pellets of

or Drierite.

Q: How do I distinguish the Sulfonyl Chloride from the Sulfonic Acid by NMR? A: Look at the aromatic region.

-

Sulfonyl Chloride (

): The ortho-protons are significantly deshielded (shifted downfield, often >8.0 ppm) due to the strong electron-withdrawing nature of the -

Sulfonic Acid (

): The ortho-protons will shift upfield relative to the chloride. Also, the acid is usually insoluble in

References

-

Organic Chemistry Portal. "Sulfonyl Chlorides - Synthesis and Reactivity." Organic Chemistry Portal. [Link]

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting FTIR Spectra of Sulfonyl Chlorides

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Sulfonyl Chlorides and the Need for Precise Characterization

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone functional group in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their high reactivity makes them invaluable intermediates for the construction of sulfonamides, sulfonate esters, and other vital sulfur-containing motifs.[1][2] However, this same reactivity presents a significant analytical challenge. Ensuring the identity, purity, and stability of these compounds is paramount for reproducible downstream reactions and the ultimate safety and efficacy of the final product.

Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for the initial identification and characterization of sulfonyl chlorides.[1] This guide provides an in-depth exploration of the characteristic FTIR spectral features of sulfonyl chlorides, offering a comparative analysis with related functional groups, a validated experimental protocol, and the underlying rationale to empower you to interpret your spectra with confidence.

The Vibrational Fingerprint of a Sulfonyl Chloride

The utility of FTIR spectroscopy lies in its ability to probe the vibrational modes of molecules. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, creating a unique spectral "fingerprint." For a sulfonyl chloride, the most informative region of the FTIR spectrum is dominated by the stretching vibrations of the sulfonyl (SO₂) group.

The key to identifying a sulfonyl chloride lies in recognizing two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[3][4]

-

Asymmetric S=O Stretch (νₐₛ SO₂): This high-frequency, strong absorption typically appears in the range of 1370-1410 cm⁻¹ .[3][5]

-

Symmetric S=O Stretch (νₛ SO₂): This second strong absorption is found at a lower frequency, generally between 1166-1204 cm⁻¹ .[3][5]

The presence of this pair of intense bands is a strong indicator of a sulfonyl group. The S-Cl stretching vibration is also present but is often weaker and falls in the far-infrared region, which may not be accessible on all standard mid-IR spectrometers.

Comparative Analysis: Distinguishing Sulfonyl Chlorides from Related Functional Groups

A common challenge in spectral interpretation is differentiating between similar functional groups. The precise position of the S=O stretching bands can be subtly influenced by the electronic environment, providing clues to distinguish sulfonyl chlorides from other sulfonyl-containing compounds.

| Functional Group | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Other Key Features |

| Sulfonyl Chloride (-SO₂Cl) | 1370 - 1410 (Strong) | 1166 - 1204 (Strong) | Absence of broad O-H stretch. |

| Sulfonic Acid (-SO₃H) | 1342 - 1350 (Strong) | 1150 - 1165 (Strong) | Very broad O-H stretch from 2500-3300 cm⁻¹. |

| Sulfonate Ester (-SO₂OR) | 1335 - 1372 (Strong) | 1168 - 1195 (Strong) | Presence of C-O stretching bands. |

| Sulfonamide (-SO₂NR₂) | 1335 - 1370 (Strong) | 1155 - 1170 (Strong) | N-H stretching bands (if primary or secondary) around 3200-3400 cm⁻¹. |

| Sulfone (R-SO₂-R') | 1300 - 1350 (Strong) | 1120 - 1160 (Strong) | Generally, at a slightly lower frequency than sulfonyl chlorides. |

Expert Insight: The electron-withdrawing nature of the chlorine atom in a sulfonyl chloride leads to a slight increase in the frequency of the S=O stretching vibrations compared to sulfonamides and sulfones. This subtle shift can be a key diagnostic marker when comparing spectra.

Workflow for Sulfonyl Chloride Identification via FTIR

The following diagram outlines a logical workflow for identifying a sulfonyl chloride functional group from an unknown FTIR spectrum.

Caption: A decision-making workflow for identifying sulfonyl chlorides using FTIR spectroscopy.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Sulfonyl Chloride

This protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and convenient technique that requires minimal sample preparation.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Sample of the sulfonyl chloride (liquid or solid)

-

Spatula or pipette

-

Solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes

-

Personal Protective Equipment (gloves, safety glasses)

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol). Allow the solvent to fully evaporate. A clean crystal is crucial to avoid cross-contamination and spectral artifacts.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

For liquid samples: Place a small drop of the liquid directly onto the center of the ATR crystal.

-

For solid samples: Place a small amount of the solid powder onto the crystal and apply pressure using the ATR's built-in clamp to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the peak-picking tool in the software to identify the precise wavenumbers of the major absorption bands.

-

Compare the observed peak positions with the characteristic ranges for sulfonyl chlorides and related functional groups as detailed in the comparison table.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

-

Trustworthiness and Self-Validation

The protocol described is self-validating through several key checks:

-

Background Spectrum: A "clean" background spectrum should show characteristic peaks for atmospheric water vapor and carbon dioxide. If other peaks are present, the crystal is not clean.

-

Reproducibility: Re-running the same sample should yield an identical spectrum, confirming the stability of the instrument and the sample under the analysis conditions.

-

Consistency with Known Standards: Periodically running a known sulfonyl chloride standard (e.g., tosyl chloride) can verify instrument performance and confirm the expected peak positions.

Conclusion

FTIR spectroscopy is an indispensable first-pass analytical tool for any scientist working with sulfonyl chlorides. By understanding the origin of the characteristic asymmetric and symmetric S=O stretching vibrations and how their positions compare to those of other sulfonyl-containing functional groups, researchers can rapidly and confidently identify this crucial functional group. The provided workflow and experimental protocol offer a robust framework for obtaining high-quality, interpretable spectra, forming a critical component of a comprehensive analytical characterization strategy that also includes techniques like NMR and mass spectrometry for unambiguous structure elucidation.[3]

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Available at: [Link]

-

Chemistry Stack Exchange. (n.d.). Sufonyl chloride infrared spectra. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Piperidine Sulfonyl Chlorides vs. Benzene Sulfonyl Chlorides for the Modern Researcher

In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone. Its prevalence in a myriad of therapeutic agents underscores the importance of understanding the subtle yet significant differences in the reactivity of the reagents used in its synthesis. This guide provides an in-depth, objective comparison of two key classes of sulfonylating agents: piperidine sulfonyl chlorides and benzene sulfonyl chlorides. By delving into the fundamental principles that govern their reactivity and providing practical experimental insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Electronic Distinctions

The reactivity of a sulfonyl chloride is intrinsically linked to the electronic and steric nature of the group attached to the sulfonyl moiety. The fundamental difference between piperidine and benzene sulfonyl chlorides lies in the nature of this substituent: a saturated, aliphatic heterocycle versus an aromatic ring.

| Feature | Piperidine Sulfonyl Chloride | Benzene Sulfonyl Chloride |

| Structure | Contains a saturated piperidine ring attached to the sulfonyl chloride group. | Contains an aromatic benzene ring attached to the sulfonyl chloride group. |

| Electronic Effect | The piperidine ring is an electron-donating group (inductive effect). | The benzene ring is an electron-withdrawing group (resonance and inductive effects). |

| Steric Hindrance | The flexible piperidine ring can adopt various conformations, potentially influencing steric access to the sulfur atom. | The planar benzene ring presents a more defined steric profile. |

Unraveling Reactivity: A Tale of Two Rings

The differing electronic properties of the piperidine and benzene rings are the primary drivers of the disparity in reactivity between their corresponding sulfonyl chlorides. The electrophilicity of the sulfur atom in the sulfonyl chloride group is the main determinant of its reactivity towards nucleophiles, such as amines, in the formation of sulfonamides.

Piperidine Sulfonyl Chlorides: The Electron-Donating Effect

The piperidine ring, being an aliphatic amine derivative, is a potent electron-donating group through the inductive effect (-I). This donation of electron density to the sulfonyl group decreases the partial positive charge on the sulfur atom. Consequently, the sulfur center becomes less electrophilic and, therefore, inherently less reactive towards nucleophiles.

Benzene Sulfonyl Chlorides: The Electron-Withdrawing Effect

In contrast, the benzene ring is a net electron-withdrawing group. This is due to the electronegativity of the sp²-hybridized carbon atoms and the ability of the aromatic ring to delocalize electron density. This withdrawal of electron density from the sulfonyl group increases the partial positive charge on the sulfur atom, making it a more potent electrophile. As a result, benzene sulfonyl chlorides are generally more reactive than their piperidine counterparts.

This fundamental difference in electronic influence is a critical consideration when planning a synthesis. For instance, when reacting with a less nucleophilic amine, a more reactive sulfonylating agent like benzene sulfonyl chloride may be necessary to achieve a reasonable reaction rate and yield. Conversely, for highly reactive amines, the milder reactivity of a piperidine sulfonyl chloride might offer better control and selectivity.

Steric Considerations: Beyond Electronics

While electronic effects are paramount, steric hindrance can also play a significant role in modulating reactivity. The chair-like conformation of the piperidine ring can present a different steric environment around the sulfonyl group compared to the planar benzene ring. Substituents on either the piperidine or benzene ring can further influence the accessibility of the electrophilic sulfur atom to the incoming nucleophile. In general, increased steric bulk on the sulfonyl chloride or the nucleophile will decrease the reaction rate.

Experimental Evidence: A Practical Perspective

While direct, side-by-side kinetic comparisons in the literature are not abundant, the principles of organic chemistry, along with extensive experimental observations, support the general reactivity trend: benzene sulfonyl chlorides are more reactive than piperidine sulfonyl chlorides. This is consistently observed in the conditions required to effect sulfonamide formation. Reactions with benzene sulfonyl chlorides often proceed readily at room temperature, while those with aliphatic sulfonyl chlorides may require heating or longer reaction times to achieve comparable conversions.

In the Lab: Representative Experimental Protocols

To provide a practical context, the following are detailed, self-validating protocols for the synthesis of sulfonamides using both benzene sulfonyl chloride and a representative protocol for a sulfamoyl chloride, which serves as a proxy for piperidine-1-sulfonyl chloride.

Protocol 1: Synthesis of N-Benzylbenzenesulfonamide

This protocol details the reaction of the highly reactive benzene sulfonyl chloride with benzylamine.

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of N-Benzylbenzenesulfonamide.

Materials:

-

Benzylamine

-

Benzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired N-benzylbenzenesulfonamide.

Protocol 2: Synthesis of a Piperidine-based Sulfonamide

This protocol provides a general method for the synthesis of a sulfonamide from piperidine-1-sulfonyl chloride. Due to its reduced reactivity compared to benzene sulfonyl chloride, slightly more forcing conditions may be required.

Diagram of the Reaction Scheme:

Caption: General reaction for the formation of a piperidine-based sulfonamide.

Materials:

-

Piperidine-1-sulfonyl chloride

-

Primary or secondary amine

-

Pyridine or other suitable base

-

Acetonitrile or Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous acetonitrile or DCM, add pyridine (1.5 eq).

-

Add piperidine-1-sulfonyl chloride (1.2 eq) to the solution.

-

Stir the reaction at room temperature or heat to 40-60 °C if necessary, monitoring by TLC.

-

Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Conclusion: Making the Right Choice for Your Synthesis

The choice between a piperidine sulfonyl chloride and a benzene sulfonyl chloride is a strategic one, guided by the specific requirements of the synthetic target and the nature of the nucleophile.

-

Benzene sulfonyl chlorides are the workhorses for sulfonamide synthesis, offering high reactivity that is suitable for a broad range of amines. They are the reagent of choice when rapid and efficient sulfonylation is desired.

-

Piperidine sulfonyl chlorides , with their attenuated reactivity, provide a milder alternative. This can be advantageous when dealing with sensitive substrates or when greater control over the reaction is needed. They are particularly useful in the synthesis of N,N'-disubstituted sulfamides where sequential and controlled addition is paramount.

By understanding the interplay of electronic and steric effects, and by having robust experimental protocols at their disposal, researchers can confidently select the optimal sulfonylating agent to advance their synthetic campaigns and drug discovery programs.

References

A comprehensive list of references is not available as direct comparative studies were not found in the search results. The information presented is based on established principles of organic chemistry and general protocols for sulfonamide synthesis. For specific applications and detailed procedures, consulting primary literature and chemical methodology resources is recommended.

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride

Introduction: Navigating the Analytical Challenges of a Key Synthetic Intermediate

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a pivotal building block in contemporary drug discovery, frequently utilized in the synthesis of complex sulfonamides that are explored for a wide range of therapeutic targets. The inherent reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, presents significant challenges for analytical characterization and quality control. Its susceptibility to hydrolysis and thermal degradation necessitates robust, well-validated analytical methods and, critically, the use of high-quality, thoroughly characterized reference standards.[1][2]

This guide provides an in-depth comparison of analytical methodologies and reference standard considerations for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride. We will explore the technical nuances of various analytical techniques, offer detailed experimental protocols, and present a logical framework for selecting the appropriate grade of reference material for your specific research and development needs. Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to ensure the accuracy, precision, and reliability of their analytical data.

Physicochemical Properties and Stability: The Root of Analytical Complexity

Understanding the inherent properties of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is fundamental to developing reliable analytical methods and ensuring the integrity of reference standards.

The primary analytical challenge stems from the sulfonyl chloride moiety. These compounds are known to be reactive and can degrade via several pathways, most notably hydrolysis from atmospheric or solvent-resident moisture, which converts the sulfonyl chloride to the corresponding sulfonic acid.[1][2] This degradation is often accelerated by heat.[4] Consequently, reference standards must be stored under controlled conditions, typically at 2-8°C under an inert atmosphere, to maintain their purity and integrity over time.[5] In synthesis, the more stable but less reactive sulfonyl fluorides are sometimes used as alternatives, a factor to consider when analyzing related process impurities.[1][6]

A Comparative Overview of Core Analytical Techniques

A multi-faceted analytical approach is required to fully characterize 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride, from structural confirmation to precise purity assessment. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a self-validating system.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the premier technique for assessing the purity and quantifying the content of sulfonyl chlorides, primarily due to its ability to analyze these non-volatile and potentially thermally labile compounds without degradation.[7]

Causality Behind Method Choices: A reversed-phase C18 column is the standard choice, offering excellent retention and separation for moderately polar compounds like this one. The mobile phase typically consists of an organic modifier (acetonitrile) and water. The addition of an acid, such as formic or trifluoroacetic acid, is crucial for protonating any residual silanols on the column, which prevents peak tailing and results in sharp, symmetrical peaks.[8][9] UV detection is straightforward, although the chromophore in this specific molecule is not particularly strong, necessitating careful wavelength selection.

Table 1: Comparative HPLC-UV Purity Analysis

| Parameter | Method A: High-Resolution Purity | Method B: Rapid In-Process Check |

|---|---|---|

| Column | C18, 2.7 µm, 4.6 x 100 mm | C18, 5 µm, 4.6 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 15 min | 20% to 80% B over 5 min |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Column Temp. | 35 °C | 40 °C |

| Detection | UV at 210 nm[9] | UV at 210 nm |

| Injection Vol. | 5 µL | 10 µL |

| Expected Purity | >99.0% | >95.0% |

Experimental Protocol: HPLC-UV Purity Determination (Method A)

-

Standard Preparation: Accurately weigh approximately 10 mg of the 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent).

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.

-

Chromatographic System: Set up an HPLC system with the conditions specified in Table 1, Method A.

-

Injection: Inject the diluent (as a blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area <2.0%).

-

Analysis: Inject the sample solution in duplicate.

-

Calculation: Calculate the purity by area percent, assuming all impurities have a similar response factor. For an assay against a reference standard, use the external standard method.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Impurity Profiling

LC-MS is indispensable for confirming the identity of the main peak and for identifying unknown impurities. It combines the separation power of HPLC with the definitive mass-to-charge ratio information from mass spectrometry.[7][10]

Causality Behind Method Choices: Electrospray Ionization (ESI) in positive ion mode is the ideal choice because the piperidine nitrogen is basic and readily accepts a proton to form a stable [M+H]⁺ ion.[11][12] Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion. The resulting fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of the compound and the elucidation of impurity structures. Common fragmentation pathways for piperidine derivatives include alpha-cleavage and ring fission, while sulfonyl chlorides characteristically lose Cl• (M-35) and SO₂ (M-64).[7][11]

Experimental Protocol: LC-MS Identification

-

LC System: Utilize the HPLC conditions from Method B in Table 1, replacing the formic acid with 0.1% formic acid in both water and acetonitrile for MS compatibility.

-

MS System: Couple the LC outlet to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

Ionization Mode: Positive Ion Mode (ESI+).

-

MS Method:

-

Full Scan: Perform a full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺ at approx. m/z 241.0).

-

Product Ion Scan (MS/MS): Perform a product ion scan on the precursor ion to generate a fragmentation spectrum for structural confirmation.

-

-

Data Analysis: Correlate the chromatographic peaks with their corresponding mass spectra. Analyze the fragmentation pattern to confirm the structure of the main peak and propose structures for any detected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for absolute structural confirmation. Both ¹H and ¹³C NMR provide a complete picture of the molecule's carbon-hydrogen framework. For a reference standard, NMR is non-negotiable for verifying its identity.

Causality Behind Method Choices: Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule. The resulting ¹H NMR spectrum will show distinct signals for the piperidine ring protons, the N-methyl group, and the carbamoyl proton, with chemical shifts and coupling patterns that are unique to this structure. Quantitative NMR (qNMR), where the signal intensity of the analyte is compared to that of a certified internal standard, is a primary method that can be used to determine the exact purity of a reference standard without requiring a pre-existing standard of the same compound.

Expected ¹H NMR Spectral Regions (Illustrative):

-

Piperidine Ring Protons: A complex series of multiplets, typically in the range of 1.5-4.0 ppm.

-

N-Methyl Protons: A doublet (due to coupling with the adjacent NH) or a singlet, typically around 2.7-2.9 ppm.

-

Carbamoyl Proton (NH): A broad singlet or quartet, often in the region of 5.0-7.0 ppm.

Selecting the Right Reference Standard: A Decision Framework

The choice of a reference standard is not trivial; it directly impacts the quality and validity of analytical results. The required quality of the standard is dictated by its intended application.

Table 2: Comparison of Reference Standard Grades

| Feature | Grade A: Primary Reference Standard | Grade B: Working/Secondary Standard |

|---|---|---|

| Intended Use | Quantitative analysis (e.g., assays), impurity identification, method validation. | Routine qualitative identification, limit tests, system suitability. |

| Purity | ≥99.5% (often by qNMR) | ≥95% (typically by HPLC area %) |

| Characterization | Comprehensive: ¹H NMR, ¹³C NMR, LC-MS, HPLC, Loss on Drying, Elemental Analysis. | Standard: HPLC purity, Identity confirmation (e.g., MS or ¹H NMR). |

| Documentation | Detailed Certificate of Analysis with all spectral data and uncertainty statement. | Basic Certificate of Analysis with purity value and identity confirmation. |

| Traceability | Traceable to national or international standards (e.g., USP, NIST). | Traceable to a characterized in-house primary standard. |

| Relative Cost | High | Moderate |

Visualizing the Workflow and Decision Process

To ensure consistency and quality, analytical processes should follow a structured workflow. The following diagrams illustrate a typical workflow for qualifying a reference standard and a decision-making process for its selection.

Caption: Workflow for the qualification of a primary reference standard.

Caption: Decision tree for selecting the appropriate reference standard.

References

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUjVkYTVPAYo9L3FNUpBPJ7B1UDNyYMZDwDR3EPLQ6V3W499xEqiY9bVxp4vVIna5hkJvKSbN0phD6rJbPnu8X9g1iDqVz8R1eMWW1oyS07WyRYfb9F-IAwQ9NhJd4n5HtXDTzNhIEeaqZtaIy0dEUNqNF-N5Y64-avN_34DwcZHArEPOmKJsCTj-zOuClaxrE0ftPmL8dWmw4X5ApReHuxyEs8knFlitVBmaKqlY=]